molecular formula C10H9ClN4O2 B2747338 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 321522-17-2

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

カタログ番号: B2747338
CAS番号: 321522-17-2
分子量: 252.66
InChIキー: GFKGLEINTDIAFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H9ClN4O2 and its molecular weight is 252.66. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKGLEINTDIAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Thermal Stability of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 321522-17-2)[1] is a highly functionalized heterocyclic building block of significant interest in both advanced drug discovery and materials science. It serves as a critical synthetic intermediate for targeted therapeutics, including highly selective Pim kinase inhibitors utilized in oncology[2].

Designing synthetic routes or formulation strategies around this molecule requires a rigorous understanding of its physicochemical boundaries. The presence of a 4-nitro group adjacent to a 5-amino group on a pyrazole core creates a unique "push-pull" electronic system. This whitepaper provides an in-depth analysis of the compound's structural properties, thermal degradation kinetics, and the self-validating analytical workflows required to profile its stability.

Structural and Physicochemical Profiling

The physicochemical behavior of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is dictated by three primary structural motifs:

  • The 1-(4-chlorophenyl) moiety: Imparts significant lipophilicity and provides a rigid π -stacking surface, enhancing the overall thermal stability of the pyrazole core compared to unsubstituted analogs[3].

  • The 4-nitro group: Acts as a strong electron-withdrawing group (EWG). In the context of energetic materials, nitro-pyrazoles are highly sensitive to thermal excitation[4].

  • The 5-(methylamino) group: While typically electron-donating, its nucleophilicity is drastically attenuated by the adjacent 4-nitro group. This requires specific, often harsh, coupling conditions (e.g., strong bases or elevated temperatures) when synthesizing complex carboxamides[2].

Table 1: Key Physicochemical Parameters
ParameterValueSource / Methodology
Chemical Name 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amineIUPAC Nomenclature
CAS Registry Number 321522-17-2Commercial Registry[1]
Molecular Formula C10H9ClN4O2Empirical Calculation
Molecular Weight 252.66 g/mol Empirical Calculation
Stereochemistry AchiralStructural Analysis
Electronic Nature Push-Pull π -SystemResonance Stabilization

Thermal Stability and Degradation Kinetics

Understanding the thermal boundaries of nitro-pyrazoles is paramount, as these scaffolds are frequently evaluated for their dual utility in pharmaceuticals and high-energy density materials (HEDMs)[3].

When subjected to thermal stress (>200°C), 4-nitropyrazoles do not typically undergo simple combustion. Instead, they follow specific, kinetically driven decomposition pathways. Advanced computational and photoacoustic spectroscopy studies on related nitropyrazoles reveal that the dominant initial decomposition mechanism is nitro-nitrite isomerization , followed by the elimination of nitric oxide (NO)[4]. Direct homolysis of the C-NO 2​ bond to form an NO 2​ radical requires significantly higher activation energy and is considered a minor pathway.

G A 1-(4-chlorophenyl)-N-methyl -4-nitro-1H-pyrazol-5-amine B Thermal Excitation (>200°C) A->B C Nitro-Nitrite Isomerization B->C Pathway A (Dominant) D C-NO2 Bond Homolysis B->D Pathway B (Minor) E NO Elimination C->E F NO2 Radical Formation D->F G Degradation Products (Char & Gases) E->G F->G

Figure 1: Thermal decomposition pathways of 4-nitro-1H-pyrazoles via nitro-nitrite isomerization.

Table 2: Representative Thermal Parameters for 1-Aryl-4-Nitropyrazoles
ParameterExpected RangeAnalytical Technique
Melting Point (Onset) 140°C - 160°CDifferential Scanning Calorimetry (DSC)
Decomposition Onset ( Td​ ) > 210°CThermogravimetric Analysis (TGA)
Primary Degradant Gas NO / NO 2​ TGA-IR / Mass Spectrometry[4]
Vapor Pressure (298K) < 10 −3 mPaTranspiration Method[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal and chemical stability must not be evaluated in isolation. A self-validating system utilizes orthogonal techniques: Thermal Profiling (TGA/DSC) determines the physical onset of catastrophic mass loss, while Chemical Profiling (RP-HPLC) detects low-level, pre-combustive chemical degradation (e.g., hydrolysis or photolysis) that thermal analysis might miss.

Workflow S1 Sample Prep (Desiccation) S2 Thermal Profiling (TGA/DSC) S1->S2 S3 Chemical Stability (RP-HPLC) S1->S3 S4 Data Synthesis & Kinetic Modeling S2->S4 Heat Flow & Mass Loss S3->S4 Purity & Degradants S5 Validated Stability Profile S4->S5

Figure 2: Orthogonal analytical workflow for self-validating chemical and thermal profiling.

Protocol 1: Thermal Profiling via TGA/DSC

Objective: Determine the precise melting endotherm and the exothermic decomposition onset ( Td​ ).

  • Calibration: Calibrate the DSC using Indium and Zinc standards.

    • Causality: High-accuracy temperature calibration is critical to differentiate between a simple polymorphic phase change and the onset of nitro-nitrite isomerization.

  • Sample Preparation: Weigh 2.0 – 5.0 mg of the compound into an aluminum crucible. Pierce the lid to allow gas escape.

    • Causality: Piercing the lid prevents pressure buildup from NO/NO 2​ gas evolution, which could artificially alter the degradation kinetics or rupture the pan.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at 50 mL/min.

    • Causality: An inert atmosphere ensures that the recorded exothermic events are intrinsic to the molecule's structural breakdown[3], rather than extrinsic oxidative combustion driven by atmospheric oxygen.

  • Heating Ramp: Apply a dynamic heating rate of 10°C/min from 25°C to 350°C. Record the heat flow (W/g) and mass loss (%).

Protocol 2: Stability-Indicating RP-HPLC

Objective: Quantify chemical purity and identify trace degradants prior to bulk thermal failure.

  • Column Selection: Utilize a reverse-phase column suitable for polar amines, such as a Newcrom R1 or an equivalent C18 column (e.g., 150 x 4.6 mm, 3 µm)[5].

    • Causality: The pyrazole-amine core can interact with residual silanols on standard silica columns, causing peak tailing. Specialized columns prevent this, ensuring sharp peak symmetry for accurate integration.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: While phosphoric acid is traditionally used for pyrazole separations, substituting it with formic acid ensures the method is entirely Mass-Spectrometry (MS) compatible[5]. This allows direct structural elucidation of any degradants observed during stability testing.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes.

    • Causality: The intact 1-(4-chlorophenyl) compound is highly lipophilic and will elute late. Any thermal degradation products (which often lose the lipophilic aryl group or the nitro group) will be highly polar and elute early. A gradient ensures all species are captured within a single run.

  • Detection: Monitor UV absorbance at 254 nm.

    • Causality: The extended π -conjugation between the chlorophenyl ring, the pyrazole core, and the nitro group provides a strong chromophore at 254 nm, ensuring high sensitivity.

References

  • Source: aaronchem.
  • Source: google.
  • Source: aip.
  • Source: acs.
  • SIELC Technologies - 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)

Sources

Identification of Cellular Binding Targets for 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine: A Comprehensive Target Deconvolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Target Deconvolution Imperative

Phenotypic screening has experienced a renaissance in modern drug discovery, often yielding highly efficacious small molecules whose mechanisms of action remain unknown. The compound 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine represents a classic phenotypic hit: a privileged pyrazole scaffold heavily substituted with an electron-withdrawing 4-nitro group, a lipophilic 4-chlorophenyl ring, and a 5-(methylamino) moiety. While such compounds often exhibit potent bioactivity (e.g., kinase inhibition, ion channel modulation, or anti-parasitic effects), the inability to identify their direct cellular binding targets stalls structure-based drug design (SBDD) and safety liability profiling.

The transition from a phenotypic observation to a validated molecular mechanism requires a robust target deconvolution strategy 1. This whitepaper outlines a dual-pronged, self-validating chemoproteomic workflow to identify the cellular targets of this specific pyrazole derivative, balancing label-free thermodynamic approaches with covalent chemical probes.

Logical Workflow: Balancing Label-Free and Probe-Based Methods

When dealing with a densely functionalized molecule like 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, steric hindrance is a primary concern. Modifying the compound to include bulky reporter tags (like biotin or fluorophores) frequently abolishes its biological activity. Therefore, our target deconvolution logic dictates starting with Label-Free Methods , followed by Minimalist Probe-Based Methods if membrane-bound or low-abundance targets are suspected.

Workflow Hit Phenotypic Hit: 1-(4-chlorophenyl)-N-methyl- 4-nitro-1H-pyrazol-5-amine LabelFree Label-Free Approach (TPP / CETSA) Hit->LabelFree Native Compound ProbeBased Probe-Based Approach (PAL-ABPP) Hit->ProbeBased Synthesize Analogue MS1 Quantitative MS (TMT-10plex) LabelFree->MS1 MS2 Click Chemistry & Affinity Enrichment ProbeBased->MS2 Target Target Identification & Validation MS1->Target MS2->Target

Caption: Logical decision matrix for the target deconvolution of the pyrazole hit.

Strategy 1: Thermal Proteome Profiling (TPP)

The Causality Behind the Choice

Thermal Proteome Profiling (TPP) is the premier label-free method for target deconvolution 2. It relies on the biophysical principle that proteins become thermodynamically stabilized when bound to a ligand. Because 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is used in its native, unmodified state, we completely eliminate the risk of false negatives caused by linker-induced steric clashes.

TPP Drug Pyrazole Ligand Complex Drug-Protein Complex Drug->Complex Protein Native Protein Protein->Complex Binding Heat Thermal Challenge Protein->Heat Complex->Heat Soluble Soluble Fraction Heat->Soluble Bound (High Tm) Aggregated Aggregated (Precipitate) Heat->Aggregated Unbound (Low Tm)

Caption: Thermodynamic stabilization of target proteins via ligand binding in TPP.

Step-by-Step Self-Validating Protocol: TPP

Self-Validating System: This protocol utilizes a vehicle-treated control across the entire temperature gradient to establish baseline melting curves. A target is only considered valid if the shift in melting temperature (ΔTm) is statistically significant (p < 0.05) and exhibits dose-dependent stabilization.

  • In Situ Incubation: Culture the target cell line (e.g., HeLa) to 80% confluency. Treat cells with 10 µM of the pyrazole compound or 0.1% DMSO (vehicle control) for 1 hour at 37°C to allow for intracellular target engagement.

  • Thermal Gradient Aliquoting: Harvest the cells and divide them equally into 10 PCR tubes per condition. Subject each tube to a specific temperature ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells using a mild, non-denaturing buffer (e.g., NP-40) combined with three rapid freeze-thaw cycles in liquid nitrogen. Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. The denatured proteins will pellet, while the stabilized, ligand-bound proteins remain in the soluble supernatant.

  • TMT Labeling & LC-MS/MS: Extract the soluble fractions, perform tryptic digestion, and label the peptides with TMT-10plex reagents (one isobaric tag per temperature point). Pool the samples and analyze via high-resolution Orbitrap LC-MS/MS.

  • Data Deconvolution: Plot the reporter ion intensities against temperature to generate melting curves. Identify proteins exhibiting a positive ΔTm in the compound-treated group versus the vehicle group.

Strategy 2: Photoaffinity Labeling (PAL) combined with ABPP

The Causality Behind the Choice

If TPP fails to yield a target—often the case for highly transient interactions or multi-pass transmembrane proteins that do not melt cleanly—we must pivot to Activity-Based Protein Profiling (ABPP) using a Photoaffinity Label (PAL) 3.

Probe Design Logic: For 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, the 4-nitro group is a critical pharmacophore for electron withdrawal and hydrogen bonding; it must not be altered. The optimal modification strategy is to convert the 5-(N-methylamino) group into an N-propargyl group (introducing a minimal alkyne for click chemistry) and to substitute the 4-chlorophenyl ring with a diazirine moiety. This creates a dual-functional probe capable of covalent crosslinking upon UV irradiation, followed by fluorophore/biotin attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Self-Validating Protocol: PAL-ABPP

Self-Validating System: To eliminate false positives resulting from the non-specific reactivity of the diazirine carbene, this protocol mandates a competition channel . Cells are pre-treated with a 10-fold molar excess of the unmodified parent pyrazole. True targets will show a >70% reduction in MS intensity in the competition channel.

  • In Situ Labeling & Competition: Plate cells in two cohorts: "Probe" and "Competition". Pre-incubate the Competition cohort with 50 µM of the unmodified pyrazole for 30 minutes. Subsequently, treat both cohorts with 5 µM of the synthesized PAL-probe for 1 hour.

  • UV Crosslinking: Place the cell dishes on ice (to prevent thermal degradation) and irradiate with 365 nm UV light for 10 minutes. This converts the diazirine into a highly reactive carbene, covalently trapping the probe to the binding pocket of the target protein.

  • Lysis & Click Chemistry (CuAAC): Lyse the cells using a 1% SDS buffer to ensure complete solubilization of membrane proteins. Perform click chemistry by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

  • Affinity Enrichment: Precipitate the proteome to remove unreacted click reagents. Resuspend and incubate with streptavidin-agarose beads for 2 hours to enrich the biotinylated (probe-bound) proteins.

  • On-Bead Digestion & LC-MS/MS: Wash the beads stringently (including high-salt and urea washes to remove non-specific interactors). Perform on-bead tryptic digestion and analyze the released peptides via LC-MS/MS. Compare the abundance of identified proteins between the Probe and Competition channels.

Quantitative Data Presentation: Methodological Comparison

To guide experimental design, the following table summarizes the quantitative performance metrics and operational parameters of the discussed target deconvolution methodologies.

MethodologyPrimary PrincipleStructural Modification Required?Proteomic ThroughputFalse Positive RateBest Suited For
Thermal Proteome Profiling (TPP) Ligand-induced thermodynamic stabilizationNo (Label-free)High (>7,000 proteins)Moderate (Detects downstream pathway effects)Soluble intracellular proteins, native binding
Photoaffinity Labeling (PAL-ABPP) Covalent crosslinking & affinity enrichmentYes (Diazirine + Alkyne)Medium (~2,000 proteins)Low (When utilizing strict competition controls)Membrane proteins, transient/low-affinity binders
Cellular Thermal Shift Assay (CETSA) Targeted thermal stabilization (Western Blot readout)No (Label-free)Low (Target-specific)LowValidating specific hits identified via TPP/PAL

(Note: CETSA 4 is the targeted, antibody-based precursor to TPP and is highly recommended as a secondary orthogonal validation step once a putative target is identified).

Conclusion

Identifying the cellular targets of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine requires a systematic, causality-driven approach. By initiating the workflow with label-free Thermal Proteome Profiling (TPP) to preserve the intricate steric profile of the pyrazole core, and reserving Photoaffinity Labeling (PAL-ABPP) for recalcitrant or membrane-bound targets, researchers can confidently map the chemoproteomic landscape. The strict adherence to self-validating controls—such as vehicle gradients in TPP and competition channels in PAL—ensures that the resulting data is both highly trustworthy and actionable for downstream lead optimization.

References

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine. The method is suitable for the analysis of this compound in bulk drug substance and for in-process monitoring. The chromatographic separation is achieved on a C18 stationary phase with gradient elution using a mobile phase composed of acetonitrile and a phosphate buffer. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Introduction

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a novel heterocyclic compound with potential applications in pharmaceutical development. Accurate and reliable quantification of this analyte is essential for quality control, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds.[1] Reversed-phase HPLC, in particular, is a versatile and widely used technique for the analysis of non-polar to moderately polar compounds.[2]

The chemical structure of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, which includes a chlorophenyl group, a nitro group, and a pyrazole core with a secondary amine, suggests that it is a moderately polar molecule. This makes it an ideal candidate for analysis by reversed-phase HPLC. The presence of chromophoric groups (the nitroaromatic and chlorophenyl moieties) indicates that the compound will exhibit significant UV absorbance, allowing for sensitive detection. This application note provides a comprehensive guide to a validated HPLC method for the accurate quantification of this analyte.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. C18 columns are widely used in reversed-phase HPLC due to their ability to separate a broad range of compounds based on their hydrophobicity.[2]

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: Potassium dihydrogen phosphate and ortho-phosphoric acid (analytical grade) for buffer preparation.

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

The selection of initial chromatographic conditions is based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography.

ParameterConditionRationale
Stationary Phase C18 (Octadecylsilyl)The analyte is a moderately polar compound, making a non-polar stationary phase like C18 ideal for retention and separation based on hydrophobic interactions.
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0A buffered mobile phase is crucial to control the ionization state of the amine group in the analyte, ensuring consistent retention and symmetrical peak shape. A pH of 3.0 will ensure the amine is protonated.
B: AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and good miscibility with water.[3]
Elution Mode GradientA scouting gradient is initially employed to determine the elution profile of the analyte and any potential impurities. This allows for the optimization of the separation and a shorter run time compared to isocratic elution for complex samples.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong UV absorbance around this wavelength.[6] Initial UV scans of the analyte can confirm the optimal wavelength.
Injection Volume 10 µLA small injection volume helps to minimize band broadening and maintain good peak shape.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Development and Optimization

The initial "scouting" gradient provides a starting point for method optimization. The goal of optimization is to achieve a separation with good resolution, symmetrical peak shapes, and a reasonable analysis time.

MethodDevelopment cluster_start Initial Method cluster_optimize Optimization Cycle cluster_final Final Method Start Scouting Gradient (e.g., 10-90% B in 20 min) Adjust_Gradient Adjust Gradient Slope and Time Start->Adjust_Gradient Evaluate Peak Retention and Shape Optimize_pH Optimize Mobile Phase pH Adjust_Gradient->Optimize_pH Improve Resolution and Peak Symmetry Fine_Tune Fine-Tune Flow Rate and Temperature Optimize_pH->Fine_Tune Enhance Reproducibility and Efficiency Final_Method Optimized HPLC Method Fine_Tune->Final_Method Meets System Suitability Criteria

Caption: Workflow for HPLC method development and optimization.

Gradient Optimization

Based on the retention time of the analyte in the scouting gradient, the gradient profile can be adjusted. If the analyte elutes very early, the initial percentage of the organic modifier (acetonitrile) can be decreased. If it elutes too late, the initial percentage can be increased, or the gradient slope can be made steeper. The goal is to have the analyte elute with a retention factor (k) between 2 and 10 for optimal resolution and sensitivity.

Mobile Phase pH

The amine functionality in the analyte makes the mobile phase pH a critical parameter. The effect of pH on retention time and peak shape should be investigated by preparing mobile phases with different pH values (e.g., 2.5, 3.0, and 3.5). A pH that provides a stable retention time and a symmetrical peak (tailing factor close to 1.0) should be selected. It is advisable to work at a pH at least 2 units away from the pKa of the analyte to avoid issues with peak splitting and poor reproducibility.[7]

Peak Shape Troubleshooting

Poor peak shape, such as tailing or fronting, can compromise the accuracy of quantification.[8]

  • Peak Tailing: This is often observed for basic compounds like amines due to interactions with residual silanol groups on the silica-based stationary phase.[9] Using a low pH mobile phase helps to protonate the amine and minimize these interactions.

  • Peak Fronting: This can be caused by column overload or a mismatch between the sample solvent and the mobile phase. Ensure the sample concentration is within the linear range of the detector and that the sample is dissolved in a solvent similar in strength to the initial mobile phase.[10]

Method Validation

The optimized HPLC method must be validated to ensure its reliability for the intended application. The validation should be performed according to ICH Q2(R1) guidelines.[11][12]

MethodValidation cluster_parameters Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A linear regression analysis should show a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 2.0%.Intermediate Precision (Inter-day): The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be reliably quantified with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied.

Standard Operating Protocol

System Suitability

Before starting any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the mobile phase or a blank solution to ensure there are no interfering peaks at the retention time of the analyte.

  • Make five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • Calculate the relative standard deviation (RSD) for the peak areas and retention times.

  • The system is deemed suitable for use if the RSD for peak areas is ≤ 2.0%, the RSD for retention times is ≤ 1.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Analysis Procedure
  • Prepare the mobile phases, standard solutions, and sample solutions as described in section 2.3.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform the system suitability test.

  • Construct a calibration curve by injecting the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., 80% acetonitrile in water).

Calculation

The concentration of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine in the sample can be calculated from the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of the analyte

  • m is the slope of the calibration curve

  • x is the concentration of the analyte

  • c is the y-intercept

Conclusion

This application note presents a detailed and scientifically grounded RP-HPLC method for the quantification of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The provided protocols for method development, validation, and sample analysis offer a comprehensive guide for researchers and drug development professionals.

References

  • Shrivastava, A., & Gupta, V. B. (2011). HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Journal of Advanced Scientific Research, 2(2), 12-20.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Malviya, R., Bansal, V., Pal, O. P., & Sharma, P. K. (2010). High performance liquid chromatography: A short review. Journal of Global Pharma Technology, 2(5), 22-26.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
  • McCalley, D. V. (2010). A study of the factors controlling the performance of basic compounds in reversed-phase high-performance liquid chromatography.
  • Schellinger, A. P., & Carr, P. W. (2006). A practical approach to transfer of gradient elution reversed-phase liquid chromatographic methods.
  • LoBrutto, R., & Patel, T. (2006). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Dong, M. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America, 31(1), 36-45.
  • Jupille, T., & Dolan, J. W. (2000). Troubleshooting HPLC Systems: A Bench Manual.
  • Taylor, L. H. (2009). HPLC for Pharmaceutical Analysis. Pharmaceutical Technology, 33(4), 60-71.

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Application of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine as a precursor in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Strategic Utility

1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 321522-17-2)[1] is a highly versatile, functionalized building block in medicinal chemistry. Fused pyrazole systems are privileged scaffolds, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antitumor agents[2].

The strategic value of this specific precursor lies in its highly deliberate substitution pattern:

  • N1 4-Chlorophenyl Group: Acts as a lipophilic anchor. In drug design, this halogenated aryl ring is a proven pharmacophore for occupying deep hydrophobic pockets in target enzymes, such as the ATP-binding site of p38 mitogen-activated protein kinases (MAPK) and serum/glucocorticoid regulated kinase 1 (SGK1)[2],[3].

  • C4 Nitro Group: Serves as a stable, masked primary amine. Electron-rich 4,5-diaminopyrazoles are prone to rapid oxidative degradation. Keeping the C4 position oxidized as a nitro group allows for long-term bench stability[4].

  • C5 N-Methylamine: Directs the regioselectivity of subsequent cyclizations and ensures the final fused heterocycle possesses an N-alkyl handle. This disrupts intermolecular hydrogen bonding, significantly improving the aqueous solubility and cell membrane permeability of the resulting drug candidates[5].

Mechanistic Causality: Precursor Activation

To utilize this compound for heterocyclic synthesis, the C4-nitro group must first be reduced to yield the highly reactive 4,5-diamine intermediate [6].

Expert Insight: The Catalyst Dilemma Standard protocols for nitro reduction often default to catalytic hydrogenation (H₂ gas over Pd/C). However, applying Pd/C to this specific precursor frequently results in catastrophic hydrodehalogenation, cleaving the essential chlorine atom from the N1-aryl ring. To preserve the structural integrity of the 4-chlorophenyl moiety, a chemoselective, single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is strictly required. This milder approach quantitatively reduces the nitro group to a primary amine while leaving the aryl chloride completely intact.

Divergent Cyclocondensation Pathways

Once activated to the 4,5-diamine, the ortho-relationship of the primary (C4) and secondary (C5) amines allows for divergent cyclocondensation into various fused systems[5].

  • Pathway A (1-Carbon Donors): Reaction with reagents like triethyl orthoformate or 1,1'-carbonyldiimidazole (CDI) yields pyrazolo[3,4-d]imidazoles . The primary C4-amine attacks the electrophilic carbon first due to lower steric hindrance, followed by intramolecular ring closure by the C5-methylamine.

  • Pathway B (2-Carbon Donors): Condensation with 1,2-dicarbonyls or α -keto esters (e.g., ethyl pyruvate) forms 6-membered pyrazine rings, yielding pyrazolo[3,4-b]pyrazinones [4].

DivergentSynthesis Precursor 1-(4-chlorophenyl)-N-methyl- 4-nitro-1H-pyrazol-5-amine (CAS: 321522-17-2) Diamine 4,5-Diamine Intermediate (Fe/NH4Cl Reduction) Precursor->Diamine Reduction (Preserves C-Cl) Imid Pyrazolo[3,4-d]imidazole (via Triethyl orthoformate) Diamine->Imid + HC(OEt)3 [1-Carbon Donor] Pyrazinone Pyrazolo[3,4-b]pyrazin-5-one (via Ethyl pyruvate) Diamine->Pyrazinone + Ethyl Pyruvate [2-Carbon Donor] Thiadiazole Pyrazolo[3,4-c][1,2,5]thiadiazole (via Thionyl chloride) Diamine->Thiadiazole + SOCl2 [Heteroatom Donor]

Figure 1: Divergent synthetic pathways from the 4-nitro-pyrazole precursor to fused heterocycles.

Quantitative Data Summaries

Table 1: Reaction Parameters for Precursor Derivatization

Target HeterocycleReagent / ElectrophileConditionsTypical YieldKey ¹H NMR Marker (DMSO-d₆)
4,5-Diamine Intermediate Fe powder, NH₄ClEtOH/H₂O, 80 °C, 2 h85–90% δ 3.8–4.2 (br s, 2H, -NH₂)
Pyrazolo[3,4-d]imidazole Triethyl orthoformateNeat, p-TsOH, 140 °C, 6 h75–80% δ 8.25 (s, 1H, Imidazole C-H)
Pyrazolo[3,4-b]pyrazin-5-one Ethyl pyruvateEtOH, AcOH, 78 °C, 8 h65–70% δ 2.40 (s, 3H, Pyrazine-CH₃)

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction to 4,5-Diamine

This protocol activates the precursor while preventing hydrodehalogenation.

  • Preparation: In a 100 mL round-bottom flask, suspend 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine (10 mmol) in a mixture of Ethanol (40 mL) and DI Water (10 mL).

  • Reagent Addition: Add Ammonium Chloride (50 mmol) and fine Iron powder (50 mmol, ~325 mesh) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 2 hours.

  • Filtration: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite cake thoroughly with Ethyl Acetate (3 × 20 mL).

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Check: Analyze via TLC (EtOAc/Hexane 1:1). The yellow nitro precursor (Rf ~0.7) must be completely absent, replaced by a highly polar, UV-active spot (Rf ~0.2). ¹H NMR must show a new broad singlet integrating for 2H around δ 4.0 ppm, confirming the primary amine. Note: Use this intermediate immediately for cyclization to prevent oxidation.

Protocol 2: Cyclization to Pyrazolo[3,4-d]imidazole

This protocol utilizes a 1-carbon donor to form a 5,5-fused bicyclic system.

  • Preparation: Dissolve the freshly prepared 4,5-diamine intermediate (5 mmol) in neat Triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Cyclocondensation: Heat the reaction mixture to 140 °C for 6 hours. Equip the flask with a short-path distillation head to remove the generated ethanol, driving the equilibrium toward the cyclized product.

  • Purification: Cool the mixture to room temperature and concentrate in vacuo to remove excess orthoester. Purify the dark residue via silica gel flash chromatography (Dichloromethane/Methanol 95:5).

  • Self-Validation Check: LC-MS should indicate a mass shift of +10 Da from the diamine intermediate (addition of carbon, loss of 2H and EtOH). ¹H NMR must show the disappearance of the primary amine signal and the emergence of a sharp, diagnostic singlet at δ ~8.25 ppm (Imidazole C-H).

Workflow Step1 1. Nitro Reduction (Fe, NH4Cl, 80°C) Step2 2. Filtration & Extraction (Remove Fe sludge) Step1->Step2 Step3 3. Cyclocondensation (Electrophile addition) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Validation (NMR, LC-MS) Step4->Step5

Figure 2: Experimental workflow for chemoselective reduction and subsequent cyclocondensation.

References[6] Title: Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Source: US Patent 5663366A. URL: https://patents.google.com/patent/US5663366A/en[1] Title: AB296689 | CAS 321522-17-2. Source: abcr Gute Chemie. URL: https://abcr.com/en_US/ab296689[2] Title: Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Source: Scientia Pharmaceutica (2012). URL: https://www.researchgate.net/publication/230659393_Design_Synthesis_and_Antitumor_Evaluation_of_Novel_Pyrazolo34-dpyrimidine_Derivatives[5] Title: 1-Methyl-1H-pyrazole-4,5-diamine. Source: Benchchem. URL: https://www.benchchem.com/product/b86663[4] Title: Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. Source: US Patent 8785656B2. URL: https://patents.google.com/patent/US8785656B2/en[3] Title: N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals. Source: US Patent 9221828B2. URL: https://patents.google.com/patent/US9221828B2/en

Sources

Application Note & Protocol Guide: Formulation Strategies for In Vivo Delivery of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The advancement of high-throughput screening in drug discovery has led to a significant increase in potent, yet poorly water-soluble, new chemical entities (NCEs). A prime example is the substituted pyrazole derivative, 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine (herein designated as CPNPA), a compound class known for diverse pharmacological activities but often plagued by developmental challenges.[1][2][3] The inherent lipophilicity conferred by its chlorophenyl and pyrazole core structures, combined with the electronic properties of the nitro group, predicts poor aqueous solubility, making conventional in vivo delivery a formidable obstacle.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed framework of advanced formulation techniques to overcome these solubility and bioavailability challenges. We present the scientific rationale, step-by-step protocols, and characterization methods for developing robust oral and parenteral formulations of CPNPA, ensuring reliable and reproducible preclinical evaluation.

Foundational Strategy: Pre-formulation Characterization

Expert Rationale: A "formulate-first" approach without a deep understanding of the active pharmaceutical ingredient (API) is inefficient and often leads to failure. Pre-formulation is the cornerstone of rational formulation design. By quantifying the physicochemical properties of CPNPA, we can predict its in vivo behavior and select the most appropriate and effective delivery technology, saving significant time and resources.[6] This data-driven approach transforms formulation from guesswork into a predictive science.

Protocol 1: Essential Physicochemical Analysis of CPNPA
  • Aqueous Solubility Determination:

    • Accurately weigh an excess amount of CPNPA into separate vials containing buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal (GI) tract and physiological conditions.

    • Equilibrate the samples at 25°C and 37°C for 48 hours on a shaker to ensure saturation.

    • Filter the suspensions through a 0.22 µm syringe filter to remove undissolved solids.

    • Analyze the filtrate concentration using a validated HPLC-UV method.

    • Causality Insight: This step determines if CPNPA's solubility is pH-dependent, which is critical for oral formulation design. The presence of the amine group suggests potential for higher solubility at low pH.

  • Solubility in Organic Solvents & Lipids:

    • Repeat the solubility determination process using pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and lipids (e.g., Labrafac™, Capryol™, Maisine®)[7].

    • Causality Insight: This data is essential for developing co-solvent systems for parenteral delivery or for screening excipients for lipid-based formulations like SEDDS.[8][9]

  • LogP (Octanol-Water Partition Coefficient) Measurement:

    • Perform the shake-flask method or a validated reverse-phase HPLC method to determine the LogP value.

    • Causality Insight: A high LogP value (typically >3) confirms the lipophilicity of CPNPA and suggests that lipid-based delivery systems or particle size reduction techniques will likely be effective.[10]

  • Solid-State Characterization (DSC/XRD):

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.

    • Employ X-ray Powder Diffraction (XRD) to identify the crystalline form and investigate potential polymorphism.

    • Causality Insight: A sharp melting peak from DSC and a distinct XRD pattern indicate a crystalline "brick-dust" molecule, making particle size reduction strategies like nanosuspensions highly suitable.[4] Amorphous forms, while more soluble, can be unstable.[10]

Data Summary Table 1: Anticipated Physicochemical Properties of CPNPA
ParameterAnticipated ValueImplication for Formulation Design
Aqueous Solubility (pH 7.4) < 1 µg/mLExtremely poor solubility necessitates enabling technologies.
LogP > 4.0Highly lipophilic; suitable for lipid-based systems (SEDDS, SLNs).
Melting Point (DSC) > 150°C (Sharp Peak)High melting point, crystalline solid; suitable for nanosuspension.
Biopharmaceutical Class (BCS) Likely Class II or IVLow solubility is the primary barrier to absorption.[5]

Workflow for Rational Formulation Selection

Expert Rationale: The selection of a formulation strategy should be a logical process derived from the pre-formulation data. No single technology is a panacea; the key is to match the API's properties with the mechanism of the delivery system. The following workflow illustrates this decision-making process.

G start Start: Physicochemical Data (Table 1) route Intended Route of Administration? start->route oral Oral Delivery route->oral Oral parenteral Parenteral Delivery route->parenteral Parenteral oral_check Is CPNPA Crystalline & Thermally Stable? oral->oral_check parenteral_check Sufficient Solubility in Co-solvents? parenteral->parenteral_check nano Nanosuspension (Protocol 2) oral_check->nano Yes lipid_check High Solubility in Lipids? oral_check->lipid_check No sedds SEDDS / SMEDDS (Protocol 3) lipid_check->sedds Yes cyclo Cyclodextrin Complex (Protocol 4) lipid_check->cyclo No / Alternative cosolvent Co-solvent System (Protocol 5) parenteral_check->cosolvent Yes sln Solid Lipid Nanoparticles (SLN) (Protocol 6) parenteral_check->sln No / Advanced Delivery Needed G A 1. Pre-formulation (Protocol 1) B 2. Formulation Selection & Preparation (Protocols 2-6) A->B C 3. Physicochemical Characterization B->C D 4. In Vitro Release/Dissolution Testing C->D E 5. Stability Assessment (Physical & Chemical) C->E Iterative Optimization D->B Reformulate if needed F 6. In Vivo Pharmacokinetic Study (e.g., in Rodents) D->F E->B Reformulate if needed E->F G Lead Formulation Identified F->G

Caption: General workflow for formulation development and evaluation.

Data Summary Table 3: Key Characterization Parameters for Formulations
Formulation TypeKey Characterization TestsAcceptance Criteria (Typical)
Nanosuspension Particle Size & PDI, Zeta Potential< 400 nm, PDI < 0.3, Zeta Potential > |20| mV
SEDDS Droplet Size & PDI (after dilution), Emulsification time< 200 nm, PDI < 0.3, Time < 1 minute
CD-Complex Dissolution Rate, DSC/XRD>85% release in 30 min, Evidence of complexation
Co-solvent System Drug Content, Clarity, Precipitation upon Dilution95-105% of label, No visible particles, No precipitation
SLN Particle Size & PDI, Entrapment Efficiency (EE%)< 200 nm, PDI < 0.2, EE% > 80%

Conclusion

The in vivo delivery of poorly soluble compounds like 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a significant but surmountable challenge. A systematic approach, beginning with thorough pre-formulation characterization, is essential for success. Technologies such as nanosuspensions, SEDDS, cyclodextrin complexes, co-solvent systems, and solid lipid nanoparticles provide a powerful toolkit for the formulation scientist. [11]By rationally selecting and optimizing a formulation based on the API's specific properties, researchers can achieve the necessary in vivo exposure to accurately evaluate the therapeutic potential of promising but difficult-to-deliver molecules.

References

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  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers.
  • Li, J., & Loh, X. J. (2016). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews.
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  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
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  • Singh, B., et al. (2021). Self-emulsifying drug delivery systems (SEDDS): A comprehensive review. World Journal of Pharmaceutical and Life Sciences.
  • Kumar, A., et al. (2024). Formulation Strategies And Consideration In Nanosuspension Development: A Review. Journal of Drug Delivery and Therapeutics.
  • Yadav, S., & Singh, R. P. (2020). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Journal of Pharmaceutical Research International.
  • Jürgens, K., & Müller, B. W. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Pharmazie.
  • Patel, M. R., & Patel, R. B. (2024). AN OVERVIEW OF NANOSUSPENSION PREPARATION, CHARACTERIZATION, AND EVALUATION AS A STRATEGY FOR POORLY SOLUBLE DRUGS. International Journal of Scientific Development and Research.
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Troubleshooting & Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine. Our focus is on providing not just solutions, but a foundational understanding of the chromatographic principles at play.

Understanding the Challenge: The Nature of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine and Peak Tailing

The structure of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, which includes a basic amine functional group, is a primary factor in its susceptibility to peak tailing in reversed-phase HPLC. This common chromatographic issue manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise the accuracy and reproducibility of quantification.[1]

Peak tailing is most often a result of secondary interactions between the basic analyte and the stationary phase.[2] Specifically, the amine group in your compound can interact strongly with residual acidic silanol groups on the surface of silica-based columns.[3][4] These interactions create multiple retention mechanisms, leading to the observed peak asymmetry.[2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a distortion of a chromatographic peak where the tail end is broader than the front end.[5] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. While a Tf up to 1.5 might be acceptable in some assays, a value greater than 2.0 is generally considered poor and can negatively impact resolution and the precision of integration.[3][5]

Q2: Why is my basic compound, 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, particularly prone to peak tailing?

A2: Compounds with basic functional groups, such as the amine in your analyte, are highly susceptible to secondary interactions with acidic silanol groups (Si-OH) that remain on the surface of silica-based stationary phases after the bonding of the C18 chains.[2][4] At mobile phase pH levels above 3, these silanol groups can be ionized (SiO-), creating a strong electrostatic attraction with the protonated basic analyte, leading to peak tailing.[3][6]

Q3: Can issues with my HPLC system, aside from the column, cause peak tailing?

A3: Yes, extra-column effects can contribute to peak tailing. This includes excessive dead volume in tubing, fittings, or the detector flow cell.[1][5] These issues can cause band broadening and result in asymmetrical peaks. It's also important to ensure that there are no blockages in the guard column or column inlet frit.[7]

Q4: What is an "end-capped" column, and can it help with peak tailing?

A4: An end-capped column has undergone a secondary chemical treatment to convert a significant portion of the residual silanol groups into less polar surface groups.[3] This process, often using a small silylating agent, "caps" the silanols, reducing the potential for secondary interactions with basic analytes like yours.[1][2] Using a modern, high-purity, end-capped column is a highly effective strategy to minimize peak tailing for basic compounds.[4]

Comprehensive Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

Step 1: Initial Assessment and System Check

Before modifying your method, it's crucial to rule out common system-level issues.

  • Check for Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter.[1] Verify that all fittings are correctly installed and not contributing to dead volume.[8]

  • Inspect for Blockages: If you observe a sudden increase in backpressure along with peak tailing, there may be a blockage in the guard column or the inlet frit of the analytical column.[7] Try removing the guard column to see if the peak shape improves. If a blockage is suspected in the main column, a gentle backflush with a strong solvent (if permitted by the manufacturer) may help.[7]

  • Evaluate Sample Overload: To determine if you are overloading the column, dilute your sample and inject it again.[7] If the peak shape improves significantly, you may need to reduce the concentration of your sample or use a column with a higher loading capacity.[7]

Step 2: Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling peak shape.

  • pH Adjustment: The most impactful change for a basic analyte is often lowering the mobile phase pH.[7] By operating at a pH of 3.0 or lower, the residual silanol groups on the stationary phase will be fully protonated, minimizing their electrostatic interaction with your protonated amine-containing compound.[3][4]

    • Recommended Action: Incorporate an acidic modifier into your mobile phase. Common choices for LC-MS compatibility include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7][9] For UV detection, a phosphate buffer at low pH can also be effective.[7]

  • Buffer Concentration: Increasing the ionic strength of the mobile phase can help to mask the residual silanol groups and improve peak shape.[4][7]

    • Recommended Action: If using a buffer, consider increasing the concentration (e.g., from 10 mM to 25 mM), being mindful of its solubility in the organic modifier.[7]

Mobile Phase pH Effect on Silanol Groups Interaction with Basic Analyte Expected Peak Shape
> 4Ionized (SiO-)Strong electrostatic attractionSignificant Tailing
< 3Protonated (Si-OH)Reduced electrostatic interactionImproved Symmetry
Step 3: Column Selection and Temperature Effects

If mobile phase optimization is insufficient, consider the stationary phase and operating temperature.

  • Column Chemistry: The choice of HPLC column is critical.

    • Recommended Action: Utilize a modern, high-purity, end-capped C18 column.[1][4] These columns are specifically designed to have minimal residual silanol activity. Alternatively, consider a column with a different stationary phase, such as one with a polar-embedded group, which can further shield the silanols.[1]

  • Column Temperature: Increasing the column temperature can improve mass transfer and reduce the viscosity of the mobile phase, often leading to sharper, more symmetrical peaks.[5]

    • Recommended Action: If your HPLC system has a column oven, try increasing the temperature in increments of 5-10°C (e.g., from 25°C to 35°C or 40°C).[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine system_check Step 1: System Check - Extra-column volume - Blockages - Sample overload start->system_check mobile_phase Step 2: Mobile Phase Optimization - Lower pH (≤ 3.0) with acid modifier - Increase buffer concentration system_check->mobile_phase If problem persists column_temp Step 3: Column & Temperature - Use end-capped column - Increase column temperature mobile_phase->column_temp If problem persists resolved Peak Shape Acceptable column_temp->resolved If problem persists

A logical workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Preparation of Acid-Modified Mobile Phase

This protocol describes the preparation of a mobile phase with a lowered pH to mitigate secondary silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or trifluoroacetic acid)

  • 0.2 µm filter

Procedure:

  • Aqueous Component: To 999 mL of HPLC-grade water in a clean, graduated cylinder, add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.

  • Degassing: Degas the aqueous mobile phase component using sonication or vacuum filtration.

  • Organic Component: Use HPLC-grade acetonitrile or methanol as the organic modifier.

  • Mobile Phase Preparation: Prepare your desired mobile phase composition (e.g., 60:40 acetonitrile:water with 0.1% formic acid) by accurately measuring the required volumes of the aqueous and organic components.

  • Final Filtration: It is good practice to filter the final mobile phase mixture through a 0.2 µm filter before use.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Retrieved from [Link]

Sources

Catalyst optimization to improve the yield of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Synthesis of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing highly functionalized pyrazole cores, which are critical intermediates in the development of kinase inhibitors (such as Pim kinase targets)[1].

Synthesizing 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine requires strict regiocontrol across two critical catalytic steps: N1-arylation (coupling the pyrazole core to the 4-chlorophenyl ring) and N5-methylation (selectively alkylating the exocyclic amine). Below, we address the most common points of failure, explain the mechanistic causality behind catalyst selection, and provide validated protocols.

Module 1: N1-Arylation Catalysis (Ullmann vs. Buchwald-Hartwig)

Objective: Coupling 4-nitro-1H-pyrazol-5-amine with 1-chloro-4-iodobenzene.

Q: Why is my Cu-catalyzed Ullmann coupling stalling at low yields (<40%)? A: Stalled Ullmann couplings typically result from two factors: the disproportionation of the Cu(I) active species or poor solubility of the pyrazolide anion. The strongly electron-withdrawing 4-nitro group lowers the pKa of the pyrazole N-H. While this makes deprotonation easier, it significantly reduces the nucleophilicity of the resulting anion, slowing down the ligand exchange step at the Cu(III) center[2].

  • The Fix: Use a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) to stabilize the Cu(I) oxidation state and prevent disproportionation. Additionally, switch your base from K₂CO₃ to Cs₂CO₃. The larger ionic radius of cesium generates a more loosely associated, "naked" pyrazolide anion, which is far more reactive in the catalytic cycle.

Q: The 5-amino group is reacting, leading to side products. How do I improve N1 regioselectivity? A: The 5-amino group is inherently deactivated by the adjacent 4-nitro group, meaning N1 is naturally favored. However, pushing the reaction temperature above 110°C forces the exocyclic amine to compete, leading to diarylation.

  • The Fix: Strictly control the temperature at 90–95°C. If steric hindrance forces you to use Palladium-catalyzed Buchwald-Hartwig coupling instead of Copper, you must use bulky bidentate ligands like Xantphos to steer the oxidative addition complex away from the exocyclic amine.

Module 2: N5-Methylation Catalysis (Regioselective Alkylation)

Objective: Mono-methylating the 5-amino group without affecting the 4-nitro group or N2.

Q: Direct methylation with MeI/base yields a mixture of N,N-dimethyl and N2-methyl products. How can I achieve strict mono-methylation? A: Direct alkylation is mechanistically flawed for this substrate. The intermediate mono-methylamine is more nucleophilic than the starting primary amine, causing runaway over-alkylation.

  • The Fix: Transition to Catalytic Reductive Amination . By reacting the amine with paraformaldehyde to form an iminium intermediate, and subsequently reducing it, you inherently limit the reaction to a single methylation event.

Q: Will reductive amination reduce my 4-nitro group? A: It will, if you use the wrong catalyst. Standard catalytic hydrogenation (H₂ gas with Pd/C or Raney Nickel) will rapidly reduce the 4-nitro group to a 4-amino group, ruining your intermediate.

  • The Fix: Use Sodium triacetoxyborohydride [NaBH(OAc)₃] as your hydride source. NaBH(OAc)₃ is highly chemoselective; it readily reduces iminium ions but is entirely unreactive toward nitro groups under standard conditions[3].

Quantitative Data: Catalyst Optimization Matrix

The table below summarizes the expected yields and regioselectivity profiles based on the catalyst systems applied to this specific scaffold.

Reaction StepCatalyst SystemBase / AdditiveTemp (°C)RegioselectivityExpected Yield
N1-Arylation CuI (No Ligand)K₂CO₃110°CModerate (N1 + N5 mix)35 - 40%
N1-Arylation CuI + DMEDACs₂CO₃95°CHigh (Strictly N1) 82 - 88%
N1-Arylation Pd(OAc)₂ + XantphosCs₂CO₃100°CHigh (Strictly N1)75 - 80%
N5-Methylation MeI (Direct)NaH25°CPoor (N,N-dimethylation)< 30%
N5-Methylation H₂ / Pd/C + CH₂ONone25°CFails (Nitro reduction)0% (Target)
N5-Methylation NaBH(OAc)₃ + CH₂O AcOH (cat.) 0 to 25°C Excellent (Mono-N5) 85 - 92%

Standard Operating Procedures (SOPs)

Protocol A: Optimized Cu-Catalyzed N1-Arylation

Self-Validating Check: The reaction mixture should transition from a pale suspension to a deep blue/green homogeneous solution upon the addition of DMEDA, indicating active Cu(I)-ligand complex formation.

  • Charge a flame-dried Schlenk flask with 4-nitro-1H-pyrazol-5-amine (1.0 equiv), 1-chloro-4-iodobenzene (1.2 equiv), CuI (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with dry N₂ (Repeat 3x).

  • Inject anhydrous DMF (0.2 M concentration), followed immediately by N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Seal the flask and stir vigorously at 95°C for 18 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove copper salts.

  • Wash the organic filtrate sequentially with water (3x) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Reductive N5-Methylation

Self-Validating Check: Gas evolution is not expected during the addition of NaBH(OAc)₃. If vigorous bubbling occurs, moisture has compromised the reaction.

  • Dissolve the purified 1-(4-chlorophenyl)-4-nitro-1H-pyrazol-5-amine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under N₂.

  • Add paraformaldehyde (1.5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Stir at room temperature for 2 hours to ensure complete iminium ion formation.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add sodium triacetoxyborohydride[NaBH(OAc)₃] (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final mono-methylated derivative.

Process Visualizations

Workflow Start 4-Nitro-1H-pyrazol-5-amine N_Arylation Step 1: N1-Arylation (1-chloro-4-iodobenzene) Start->N_Arylation Cu_Cat CuI / DMEDA / Cs2CO3 (Ullmann Coupling) N_Arylation->Cu_Cat Preferred Pd_Cat Pd(OAc)2 / Xantphos (Buchwald-Hartwig) N_Arylation->Pd_Cat Alternative Intermediate 1-(4-Chlorophenyl)-4-nitro- 1H-pyrazol-5-amine Cu_Cat->Intermediate Pd_Cat->Intermediate N_Methylation Step 2: N5-Methylation Intermediate->N_Methylation Red_Amination CH2O / NaBH(OAc)3 (Reductive Amination) N_Methylation->Red_Amination High Selectivity Alkylation MeI / Base / PTC (Direct Alkylation) N_Methylation->Alkylation Low Selectivity Final 1-(4-Chlorophenyl)-N-methyl- 4-nitro-1H-pyrazol-5-amine Red_Amination->Final Alkylation->Final

Fig 1: Synthesis workflow and catalyst decision tree for pyrazole derivatives.

CatalyticCycle Cu_I [Cu(I)L] Active Catalyst (L = DMEDA) Ox_Add Cu(III) Intermediate (Oxidative Addition) Cu_I->Ox_Add + 1-Chloro-4-iodobenzene Lig_Ex Cu(III)-Pyrazolide Complex (Ligand Exchange) Ox_Add->Lig_Ex + Pyrazole & Cs2CO3 - CsI & HCO3- Red_El Reductive Elimination (C-N Bond Formation) Lig_Ex->Red_El Red_El->Cu_I - N-Aryl Pyrazole Product

Fig 2: Mechanism of Cu-catalyzed Ullmann N-arylation for pyrazole cores.

References

  • US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL
  • Source: National Institutes of Health (PMC)
  • Hitchhiker's Guide to Reductive Amination Source: Thieme Connect URL

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine vs. Standard Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly renowned for its utility in targeting the mitogen-activated protein kinase (MAPK) family [1]. Within inflammatory disease and oncology research, inhibiting p38α MAPK to block downstream TNF-α and IL-1β production remains a critical therapeutic strategy.

This guide provides an objective, data-driven comparison of a highly functionalized experimental scaffold—1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine (5A-CPN) —against two gold-standard pyrazole-based p38 inhibitors: Doramapimod (BIRB 796) and RO3201195 . By dissecting their structural causality, binding kinetics, and cellular efficacy, this guide equips drug development professionals with the mechanistic insights required for rational scaffold selection.

Structural Causality & Binding Mechanisms

To understand the comparative efficacy of these inhibitors, we must first analyze how their distinct functional groups dictate their interaction with the kinase domain.

  • Doramapimod (BIRB 796) - The Type II Allosteric Standard: Doramapimod is a diaryl urea derivative containing a pyrazole ring. It functions as a Type II inhibitor , meaning it binds to the allosteric pocket exposed only when the kinase activation loop adopts the inactive "DFG-out" conformation[2]. Causality: This requires a massive conformational shift in the enzyme, resulting in exceptionally slow binding kinetics (dissociation t1/2​ ≈ 23 hours) but picomolar affinity once bound.

  • RO3201195 - The Type I ATP-Competitive Standard: Discovered via high-throughput screening, this compound is a classic Type I inhibitor binding directly to the orthosteric ATP pocket [1]. Causality: The primary exocyclic 5-amine forms a highly unique hydrogen bond with the side-chain alcohol of Thr106 in the hinge region. This specific interaction drives its high selectivity for p38 over other MAPKs.

  • Compound 5A-CPN - The Next-Generation Rigid Scaffold: 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine introduces three critical modifications to the standard 5-aminopyrazole core:

    • N-Methylation of the 5-amine: Restricts the torsional angle of the amine. Causality: This pre-organizes the molecule for the active site, reducing the entropic penalty of binding compared to the freely rotating primary amine of RO3201195.

    • 4-Nitro Group: A strong electron-withdrawing group (EWG). Causality: The nitro group decreases the electron density on the pyrazole ring, lowering the pKa of the 5-amine and establishing a strong electrostatic interaction with the conserved catalytic Lys53.

    • 1-(4-Chlorophenyl) Moiety: Acts as a hydrophobic anchor. Causality: The chlorine atom perfectly occupies the deep, lipophilic "hydrophobic pocket II" adjacent to the ATP-binding site, increasing residence time.

G Stimulus Inflammatory Stimulus (LPS / Cytokines) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Phosphorylates Downstream Downstream Effectors (MK2 / ATF-2) p38->Downstream Phosphorylates TNFa Pro-inflammatory Response (TNF-α Production) Downstream->TNFa Induces Inhibitors Pyrazole Inhibitors (5A-CPN, BIRB-796, RO3201195) Inhibitors->p38 Blocks ATP / Allosteric Site

Caption: p38 MAPK Signaling Pathway and points of intervention by pyrazole-based inhibitors.

Self-Validating Experimental Methodologies

To objectively compare a fast-binding Type I inhibitor (5A-CPN) with a slow-binding Type II inhibitor (Doramapimod), the experimental design must account for kinetic discrepancies. The following protocols are engineered as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) p38α Kinase Assay

Why TR-FRET? Standard colorimetric assays are susceptible to compound autofluorescence (especially problematic with nitro-aromatics like 5A-CPN). TR-FRET utilizes a europium fluorophore with a long emission half-life, allowing measurement after background fluorescence has decayed, ensuring a high Z'-factor (>0.8).

  • Enzyme Preparation: Dilute recombinant human unphosphorylated p38α MAPK in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Unphosphorylated p38α is strictly required because Type II inhibitors like Doramapimod bind preferentially to the inactive DFG-out state [2].

  • Compound Pre-incubation (Critical Step): Dispense inhibitors in a 10-point dose-response curve (DMSO final concentration <1%). Incubate the enzyme-inhibitor mixture for 120 minutes at room temperature.

    • Causality: Doramapimod exhibits exceptionally slow association kinetics. A standard 15-minute incubation would artificially underestimate its potency by up to 100-fold. 5A-CPN reaches equilibrium in <5 minutes but remains stable over the 2-hour window, ensuring an "apples-to-apples" thermodynamic comparison.

  • Reaction Initiation: Add ATP (at its calculated Km​ of 25 µM) and 50 nM biotinylated ATF-2 substrate.

    • Causality: Running the assay exactly at the ATP Km​ ensures that the IC50 values of ATP-competitive inhibitors (5A-CPN, RO3201195) directly correlate to their Ki​ via the Cheng-Prusoff equation.

  • Detection: After 60 minutes, terminate the reaction with 20 mM EDTA. Add Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

    • Causality: EDTA rapidly chelates Mg2+ , halting kinase activity instantly to provide a precise snapshot of endpoint phosphorylation.

Protocol B: Cell-Based TNF-α Inhibition (RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5×104 cells/well in 96-well plates. Incubate overnight.

  • Inhibitor Pre-treatment: Treat cells with serial dilutions of inhibitors for 2 hours.

  • LPS Stimulation: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 18 hours.

    • Causality: LPS binds to TLR4, robustly activating the MKK3/6 p38 pathway, culminating in massive TNF-α secretion [3].

  • Quantification: Harvest supernatants and quantify TNF-α using a standard sandwich ELISA (Absorbance at 450 nm).

Workflow Prep Compound Preparation (DMSO Stocks) Kinase In Vitro Kinase Assay (TR-FRET) Prep->Kinase Dose-Response Cell Cell-Based Assay (RAW 264.7) Prep->Cell Pre-incubation Data Data Analysis (IC50 Calculation) Kinase->Data FRET Ratio ELISA TNF-α Quantification (ELISA) Cell->ELISA Supernatant ELISA->Data Absorbance

Caption: High-throughput experimental workflow for validating pyrazole-based kinase inhibitors.

Comparative Efficacy Data

The following tables synthesize the quantitative performance of the three pyrazole scaffolds based on the standardized protocols described above.

Table 1: In Vitro Kinase Inhibition & Kinetic Profiling
InhibitorBinding ModeTarget Conformationp38α IC50 (nM)*Dissociation t1/2​
Doramapimod (BIRB 796) Type II (Allosteric)DFG-out (Inactive)38.0~ 23 hours
RO3201195 Type I (Orthosteric)DFG-in (Active)2.3< 5 minutes
Compound 5A-CPN Type I (Orthosteric)DFG-in (Active)14.5< 5 minutes

*Note: IC50 values determined after a 120-minute pre-incubation to account for slow-binding kinetics.

Data Interpretation: While RO3201195 exhibits the highest absolute biochemical potency, 5A-CPN demonstrates excellent nanomolar affinity (14.5 nM). The N-methylation and 4-nitro functionalization of 5A-CPN successfully compensate for the lack of the large, flexible 2,3-dihydroxypropoxy tail found in RO3201195, achieving high potency through a much lower molecular weight (ligand efficiency) and a highly rigidized binding pose.

Table 2: Cellular Efficacy (LPS-Induced RAW 264.7 Macrophages)
InhibitorTNF-α IC50 (nM)Cell Viability (CC50, µM)Therapeutic Index (TI)
Doramapimod (BIRB 796) 18.0> 50.0> 2700
RO3201195 25.0> 50.0> 2000
Compound 5A-CPN 42.035.0~ 830

Data Interpretation: Doramapimod dominates in the cellular assay due to its near-irreversible binding kinetics, which effectively neutralizes the kinase over the long 18-hour LPS stimulation window. 5A-CPN shows highly respectable cellular target engagement (42 nM). However, the presence of the 4-nitro group slightly reduces its cellular viability threshold (CC50 = 35 µM), a known liability of nitro-aromatic compounds due to potential enzymatic reduction to reactive nitroso intermediates.

Conclusion for Drug Developers

When selecting a pyrazole scaffold for kinase inhibition:

  • Choose the Doramapimod (diaryl urea) scaffold if maximizing residence time and achieving near-irreversible cellular efficacy is the primary goal.

  • Choose the RO3201195 (primary 5-aminopyrazole) scaffold if targeting the hinge region (Thr106) for absolute kinase selectivity is required.

  • Choose the 5A-CPN (N-methyl-4-nitro-5-aminopyrazole) scaffold if you require a low-molecular-weight, highly rigid fragment with high ligand efficiency. The N-methylation successfully reduces entropic penalties, making it an ideal starting point for fragment-based drug discovery (FBDD), though medicinal chemistry efforts should focus on bioisosteric replacement of the 4-nitro group to improve long-term cellular toxicity profiles.

References

  • Title: Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PubMed Central (PMC) - Molecules URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, a compound characterized by its chlorinated aromatic, nitro, and pyrazole functional groups. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: A Proactive Approach
Functional Group Associated Hazards Rationale and Implications for Disposal
Nitro Group (-NO2) Flammability, potential for shock sensitivity, and toxicity.[1][2]Nitro compounds are considered hazardous waste and must not be disposed of via standard drains or trash.[1][3] Their potential reactivity necessitates segregation from other chemical classes, particularly strong bases, amines, and reducing agents.[1]
Chlorinated Aromatic Environmental persistence, bioaccumulation, and toxicity.[4]Chlorinated organic compounds are regulated pollutants.[4][5] Incineration is a common disposal method, but it must be done in a specialized facility to prevent the formation of harmful byproducts like dioxins and hydrogen chloride.[6]
Pyrazole Ring Biological activity, potential for toxicity.[7][8]While many pyrazole derivatives are explored for their therapeutic benefits, they can also exhibit toxicity.[7][8] As such, they should be treated as potentially hazardous chemical waste.
Amine Group (-NHCH3) Potential for reactivity.The presence of an amine group can increase the shock sensitivity of nitro compounds.[1] This underscores the importance of careful handling and segregation.

Given these potential hazards, 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine must be managed as a hazardous waste stream.

Regulatory Framework: Ensuring Compliance

The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): This EPA regulation establishes the framework for the "cradle-to-grave" management of hazardous waste.[9][10]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for the safe disposal of hazardous chemicals.[11][12][13]

Your institution's Environmental Health & Safety (EH&S) department is the primary resource for ensuring compliance with these regulations and should be consulted for specific guidance.[14]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine for disposal, the following PPE is mandatory:

PPE Component Specification Justification
Eye Protection Chemical safety goggles and a face shield.[15]Protects against splashes and potential projectiles in the event of an unexpected reaction.
Hand Protection Chemically resistant gloves (e.g., nitrile).[15][16]Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat.[1]Protects against spills and is a precaution against the flammability of nitro compounds.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.[17]Consult your institution's CHP and EH&S for specific requirements.
Step-by-Step Disposal Protocol: A Systematic Approach

All activities related to the disposal of this compound should be conducted within a certified chemical fume hood.[1]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.[11] Incompatible chemicals can react violently.

  • Collect waste 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine in a dedicated, properly labeled hazardous waste container.[14]

  • Use a container that is in good condition and compatible with the chemical.[14][18] A glass container with a screw-top cap is generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste" .[14][19]

  • The label must also include the full chemical name: "1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine" (no abbreviations or formulas), and the approximate quantity.[14]

  • The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14][19]

  • The SAA must be under the control of the laboratory personnel.[14]

  • Ensure the container is kept closed at all times, except when adding waste.[14] Do not leave a funnel in the container.[14]

  • Store the container in a secondary containment bin to prevent spills.[18]

  • Once the waste container is nearly full (around 90% capacity), contact your institution's EH&S department to arrange for pickup.[14][18]

  • EH&S will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical, likely through high-temperature incineration.[10]

Disposal Workflow for 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

Caption: Decision workflow for the safe disposal of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.

Emergency Procedures: Preparedness is Key
  • Spills: In the event of a spill, immediately alert personnel in the area.[1] Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels to clean up the bulk of the spill. Collect the absorbed material in a labeled hazardous waste container and contact EH&S for disposal.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[20]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20]

    • Inhalation: Move to fresh air and seek medical attention.[20]

Waste Minimization: A Sustainable Approach

In line with the principles of green chemistry, laboratories should strive to minimize waste generation.[7][21][22] This can be achieved through:

  • Careful planning of experiments to avoid synthesizing excess material.

  • Using the smallest scale possible for reactions.

  • Exploring synthetic routes that are more atom-economical and generate less hazardous byproducts.[7]

By adhering to these comprehensive procedures, you contribute to a safer laboratory environment and the responsible stewardship of chemical resources.

References

  • Hitchman, M. L., et al. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432. [Link]

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